what is Sirofluor and its chemical properties
what is Sirofluor and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirofluor, a chemically defined fluorochrome, is a powerful tool in histochemical and biomedical research, primarily recognized for its specificity in detecting (1→3)-β-glucans, such as callose in plant tissues.[1] Historically, the fluorescence observed in callose staining with commercial aniline blue was attributed to the dye itself. However, it is now established that Sirofluor, present as a fluorescent component in aniline blue, is the molecule responsible for this specific fluorescence.[2][3][4] This guide provides a comprehensive overview of Sirofluor, its chemical properties, and detailed methodologies for its application.
Chemical and Physical Properties
Sirofluor, chemically known as sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid, possesses a unique molecular architecture that dictates its fluorescent properties and specificity.[1] The presence of sulfonate functional groups confers excellent aqueous solubility.[1]
Table 1: Chemical and Physical Properties of Sirofluor
| Property | Value | Reference |
| IUPAC Name | Sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid | [1] |
| Synonyms | 4,4'-(carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | [1] |
| CAS Number | 85137-47-9 | |
| Molecular Formula | C₂₅H₂₀N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 590.55 g/mol | [1] |
| Excitation Maximum (λex) | ~375 nm | [1] |
| Emission Maximum (λem) | ~495-510 nm (when complexed with (1→3)-β-glucans) | |
| Appearance | Yellow solid | |
| Solubility | Readily soluble in water | [1] |
| Molar Extinction Coefficient (ε) | Data not readily available in cited literature. | |
| Fluorescence Quantum Yield (ΦF) | Data not readily available in cited literature. |
Mechanism of Fluorescence and Specificity
Sirofluor exhibits weak intrinsic fluorescence in an unbound state. Upon binding to (1→3)-β-glucans, it undergoes a conformational change that leads to a significant enhancement of its fluorescence, resulting in a bright yellow-green emission. This interaction is highly specific, allowing for the precise localization of callose deposits within plant cell walls and other biological matrices. The specificity of Sirofluor for (1→3)-β-glucans is a key advantage over broader polysaccharide stains.
Below is a diagram illustrating the logical relationship of Sirofluor's properties and its primary application.
Caption: Logical workflow of Sirofluor's properties leading to its application.
Experimental Protocols
Synthesis and Purification
Detailed synthetic pathways for Sirofluor are not extensively documented in publicly available literature. It was originally isolated from commercial preparations of the dye aniline blue. The purification process from aniline blue generally involves:
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Dissolution: Dissolving commercial aniline blue in an aqueous solution.
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Selective Precipitation: Adjusting the ionic strength of the solution to selectively precipitate Sirofluor, separating it from other components of the dye mixture.
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Chromatography: Further purification of the precipitate using techniques like reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
Due to the complexity of this process, for most research applications, it is recommended to use commercially available purified Sirofluor or high-quality aniline blue that has been verified to contain the active fluorochrome.
Staining of Callose in Plant Tissues
This protocol is a generalized procedure for the fluorescent staining of callose in plant tissues using a Sirofluor-containing solution (traditionally an aniline blue solution).
Materials:
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Plant tissue (e.g., leaf discs, roots, stems)
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Ethanol (95-100%)
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Sirofluor staining solution (e.g., 0.1% w/v aniline blue in 150 mM K₂HPO₄ buffer, pH 9.5)
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Mounting medium (e.g., 50% glycerol)
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Microscope slides and coverslips
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Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission >420 nm)
Procedure:
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Fixation and Clearing:
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Immerse the plant tissue in 95-100% ethanol. The volume should be sufficient to fully submerge the tissue.
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Incubate at room temperature for several hours to overnight, or at 60°C for 30-60 minutes to expedite the process. This step removes chlorophyll and other pigments that can interfere with fluorescence imaging. The tissue should appear translucent.
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For delicate tissues, a graded ethanol series (e.g., 30%, 50%, 70%, 95%) may be used to minimize structural damage.
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Rehydration:
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If a graded ethanol series was used for clearing, rehydrate the tissue by passing it back through the series in reverse order (e.g., 70%, 50%, 30% ethanol), ending with a final wash in distilled water. If cleared directly in high-concentration ethanol, rehydrate with a few washes in distilled water.
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Staining:
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Immerse the cleared and rehydrated tissue in the Sirofluor staining solution.
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Incubate in the dark for 1-2 hours at room temperature. The incubation time may need to be optimized depending on the tissue type and thickness.
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Mounting:
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Carefully remove the tissue from the staining solution. A brief rinse in the buffer solution (without the dye) can help reduce background fluorescence.
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Mount the stained tissue on a microscope slide with a drop of mounting medium (e.g., 50% glycerol).
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Gently place a coverslip over the tissue, avoiding air bubbles.
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Microscopy:
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Observe the sample using a fluorescence microscope equipped with a suitable filter set for Sirofluor (e.g., DAPI or UV filter cube).
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Callose deposits will fluoresce brightly as yellow-green structures against a darker background.
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Below is a diagram illustrating the experimental workflow for callose staining.
Caption: Experimental workflow for staining callose with Sirofluor.
Applications in Research
The primary application of Sirofluor is in the field of plant biology for the detection and quantification of callose. This has significant implications for studying:
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Plant-Pathogen Interactions: Callose is a key component of the plant's defense response, often deposited at the site of pathogen attack. Sirofluor staining allows for the visualization and measurement of this response.
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Plant Development: Callose plays a role in various developmental processes, including cell plate formation during cytokinesis, pollen tube growth, and plasmodesmatal regulation.
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Wound Healing: Plants deposit callose in response to wounding to seal off damaged tissues.
Beyond plant biology, the specificity of Sirofluor for (1→3)-β-glucans makes it a potential tool for studying these polysaccharides in other biological systems, such as in fungi and algae.
Conclusion
Sirofluor is an invaluable fluorochrome for the specific detection of (1→3)-β-glucans. Its high aqueous solubility and the significant fluorescence enhancement upon binding make it an ideal probe for fluorescence microscopy. Understanding that Sirofluor is the active component in aniline blue staining for callose is crucial for the correct interpretation of experimental results. The detailed protocol provided in this guide offers a robust starting point for researchers aiming to visualize and quantify callose in various plant tissues, contributing to a deeper understanding of fundamental biological processes. Further research to quantify the molar extinction coefficient and fluorescence quantum yield of Sirofluor under various conditions would be beneficial for more quantitative applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
